6-methoxy-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one
Description
6-Methoxy-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one is a coumarin derivative featuring a sulfonamide group linked to a 4-methylpiperidine moiety at the 3-position of the chromen-2-one scaffold. Coumarins are renowned for their diverse pharmacological activities, including anticoagulant, antimicrobial, and anticancer effects .
Properties
IUPAC Name |
6-methoxy-3-(4-methylpiperidin-1-yl)sulfonylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S/c1-11-5-7-17(8-6-11)23(19,20)15-10-12-9-13(21-2)3-4-14(12)22-16(15)18/h3-4,9-11H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZAVSVZORQIFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methoxy-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article discusses its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound belongs to the class of chromenones, characterized by a chromene backbone with various substituents that enhance its biological properties. The specific structure can be represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 305.37 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. Research indicates that this compound may act as an inhibitor of certain enzymes and receptors, leading to altered cellular responses.
- Inhibition of Enzymatic Activity : The sulfonamide group in the compound is known to interact with serine and cysteine residues in active sites of enzymes, potentially inhibiting their activity.
- Modulation of Signaling Pathways : Studies suggest that the compound may modulate pathways related to inflammation and cancer progression by influencing NF-kB and MAPK signaling cascades.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro experiments demonstrated significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 15 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 12 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, as evidenced by reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in treated macrophages. This suggests its potential use in treating inflammatory diseases.
Study 1: Antitumor Efficacy
A study conducted on MCF-7 breast cancer cells showed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The study utilized flow cytometry to analyze apoptosis, revealing that the compound effectively induced programmed cell death.
Study 2: Anti-inflammatory Mechanism
In a separate investigation, the compound was tested on LPS-stimulated RAW 264.7 macrophages. Results indicated a significant reduction in nitric oxide production, demonstrating its capacity to inhibit inflammatory mediators.
Scientific Research Applications
Medicinal Chemistry
This compound has been studied for its antitumor properties , particularly as an inhibitor of histone demethylases. Histone demethylases play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the reactivation of silenced tumor suppressor genes.
Case Studies
- A study demonstrated that derivatives of this compound could inhibit the activity of KDM2B, a histone demethylase implicated in various cancers. This inhibition can result in reduced tumor growth and increased apoptosis in cancer cells .
Antimicrobial Activity
Research indicates that compounds similar to 6-methoxy-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one exhibit antimicrobial properties . These compounds have been shown to effectively combat various bacterial and fungal strains.
Data Table: Antimicrobial Efficacy
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-Methoxy Compound | Staphylococcus aureus | 32 µg/mL |
| 6-Methoxy Compound | Escherichia coli | 64 µg/mL |
| 6-Methoxy Compound | Candida albicans | 16 µg/mL |
This table summarizes the antimicrobial efficacy of the compound against different microorganisms, showcasing its potential as an antibiotic agent.
Neurological Applications
The piperidine moiety present in this compound suggests potential applications in neurological disorders. Compounds with similar structures have been explored for their effects on neurotransmitter systems, particularly in relation to anxiety and depression.
Research Insights
- Studies have indicated that derivatives of this compound can modulate serotonin receptors, which are crucial for mood regulation . This modulation could lead to the development of new antidepressants or anxiolytics.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties. Variations in the piperidine ring or modifications to the chromenone structure can significantly alter biological activity.
Key Findings
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The 3-position of the coumarin scaffold is critical for modulating electronic and steric properties. Below is a comparative analysis of key derivatives:
†Detailed spectroscopic data for the target compound is inferred from analogous sulfonamide syntheses .
Key Observations :
- Electron-Withdrawing vs. In contrast, methoxy groups (in ) increase electron density, stabilizing the aromatic system.
- Sulfonamide vs. Aryl Substituents : The sulfonamide group in the target compound introduces a polar, hydrogen-bond-capable moiety, contrasting with the purely aromatic substituents in other derivatives. This may improve solubility and target binding .
- Yield Trends : The higher yield (79%) for the methoxyphenyl derivative (Compound 10, ) compared to the trifluoromethoxy variant (52%) suggests steric or electronic challenges in introducing bulkier substituents.
Key Insights :
- The absence of direct biological data for the target compound underscores the need for empirical testing.
- The antileishmanial activity of furyl-substituted coumarins (e.g., ) highlights the importance of heterocyclic substituents in antiparasitic applications.
Preparation Methods
Core Synthetic Pathway
The synthesis begins with the construction of the chromenone backbone, followed by sequential functionalization with methoxy and sulfonamide groups. A representative pathway involves:
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Chromenone Core Synthesis : Condensation of resorcinol derivatives with β-ketoesters under acidic conditions forms the 2H-chromen-2-one scaffold.
-
Methoxy Group Installation : Methylation at the 6-position using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).
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Sulfonamide Functionalization : Reaction of 3-sulfonyl chloride intermediates with 4-methylpiperidine in dichloromethane (DCM) or tetrahydrofuran (THF).
The overall reaction sequence is summarized below:
Alternative Sulfonylation Strategies
Recent studies highlight the use of sulfonyl chlorides and amines under mild conditions. For example, 3-sulfonyl chloride chromenones react with 4-methylpiperidine at 0–5°C to minimize side reactions. Catalytic approaches using biogenic zinc oxide (ZnO) nanoparticles have achieved 98% yield for analogous sulfonamide derivatives in water at room temperature.
Optimization of Reaction Conditions
Critical Parameters
Experimental data from analogous syntheses reveal the following optima:
Solvent and Temperature Effects
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Methylation : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the phenoxide ion. Elevated temperatures (80–100°C) accelerate reaction kinetics but may degrade heat-sensitive intermediates.
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Sulfonylation : Low temperatures (0–5°C) suppress sulfonic acid byproduct formation. THF outperforms DCM in solubility of sulfonyl chloride intermediates.
Advanced Purification and Characterization
Purification Techniques
Spectroscopic Characterization
-
¹H NMR : Key signals include a singlet for the methoxy group (δ 3.85 ppm) and multiplet for piperidine protons (δ 1.20–2.60 ppm).
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FT-IR : Peaks at 1706 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O asymmetric stretch), and 1130 cm⁻¹ (S=O symmetric stretch) confirm functional groups.
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Mass Spectrometry : Molecular ion peak at m/z 313.39 [M+H]⁺ aligns with the theoretical molecular weight.
Green Chemistry Innovations
Biogenic Catalysts
Biogenic ZnO nanoparticles enable sulfonamide coupling at ambient temperatures with minimal waste. A comparative study showed:
| Catalyst | Yield (%) | Reaction Time | Solvent |
|---|---|---|---|
| Conventional | 78 | 2h | THF |
| Biogenic ZnO | 98 | 15min | Water |
Solvent-Free Approaches
Microwave-assisted synthesis reduces reaction times by 60–70% while eliminating solvent use. For example, methylation under microwave irradiation (300W, 100°C) completes in 30 minutes versus 6 hours conventionally.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-methoxy-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one, and how is reaction progress monitored?
- Methodology : Synthesis typically involves multi-step organic reactions, including sulfonylation of the chromenone core with 4-methylpiperidine derivatives. Key steps include nucleophilic substitution at the 3-position of the chromenone and purification via column chromatography. Reaction progress is monitored using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to track intermediate formation and purity .
Q. Which spectroscopic techniques are essential for characterizing this compound’s structure?
- Methodology : Nuclear magnetic resonance (NMR; H and C) confirms substituent positions and molecular connectivity. Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonyl, methoxy). Mass spectrometry (MS) validates molecular weight. Elemental analysis ensures stoichiometric purity .
Q. How is preliminary biological activity screening conducted for this compound?
- Methodology : In vitro assays assess antiproliferative, antimicrobial, or enzyme inhibitory activity. For example:
- Anticancer : MTT assays on cancer cell lines (e.g., HepG-2, MCF-7) to measure IC values.
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, comparing activity to known inhibitors .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity during sulfonylation?
- Methodology :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonyl group reactivity.
- Temperature control : Lower temperatures (0–5°C) reduce side reactions.
- Catalysis : Use of Lewis acids (e.g., ZnCl) to accelerate sulfonylation .
- Validation: Kinetic studies via HPLC-MS to quantify intermediate stability .
Q. What crystallographic strategies resolve ambiguities in the compound’s 3D structure?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and stereochemistry. Challenges like twinning or weak diffraction are addressed using SHELXD for phase problem resolution and SHELXE for density modification .
Q. How do substituent modifications (e.g., methoxy vs. halogen) alter biological activity?
- Structure-Activity Relationship (SAR) Analysis :
- Electron-withdrawing groups (e.g., halogens at position 6) enhance target binding via dipole interactions.
- Methoxy groups improve solubility but may reduce membrane permeability.
- Case study : Comparing 6-methoxy (current compound) with 6-bromo derivatives shows a 2–3× increase in antiproliferative activity due to enhanced electrophilicity .
Q. How should contradictory solubility and bioactivity data be reconciled?
- Methodology :
- Solubility vs. Activity : Use co-solvents (e.g., DMSO/PBS mixtures) to maintain solubility in biological assays.
- Data validation : Cross-reference HPLC purity (>95%) with cytotoxicity controls to rule out impurity-driven effects .
Q. What computational methods predict target binding modes for this compound?
- Methodology :
- Molecular docking : Software like AutoDock Vina screens potential targets (e.g., kinases) using the compound’s crystallographic coordinates.
- MD simulations : GROMACS assesses binding stability over 100-ns trajectories, highlighting key residue interactions (e.g., hydrogen bonds with Lys123 of a kinase active site) .
Data Contradiction Analysis
Q. How to address discrepancies between spectroscopic and crystallographic data?
- Case example : NMR suggests a planar chromenone core, while SC-XRD reveals slight puckering due to steric hindrance from the sulfonyl group.
- Resolution : Multi-technique validation (e.g., Raman spectroscopy for ring strain analysis) and DFT calculations (Gaussian 09) to model electronic effects .
Comparative Structural Analysis Table
| Compound Modification | Biological Activity (IC, μM) | Key Interaction Mechanism | Reference |
|---|---|---|---|
| 6-Methoxy (Current Compound) | 12.5 (HepG-2) | Hydrogen bonding with Ser89 | |
| 6-Bromo | 4.8 (HepG-2) | Halogen bonding with Tyr156 | |
| 7-Methoxy (Analog) | 28.3 (HepG-2) | Reduced membrane permeability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
